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Tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO3 It is a piperidine derivative that features a tert-butyl ester group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate typically involves the reaction of 4-hydroxybenzaldehyde with piperidine, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the esterification process. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the ester can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of tert-butyl 2-(4-hydroxyphenyl)piperidine-1-methanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring and the presence of the hydroxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate, a compound derived from piperidine, has garnered attention in medicinal chemistry for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C15H21NO3
Molecular Weight: 263.34 g/mol
IUPAC Name: this compound
Canonical SMILES: CC(C)(C)C(=O)OC1CC(NC1)C=C(C=C)C(=O)O
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to modulate various biological pathways, which may include:
- Inhibition of Enzymatic Activity: Similar compounds have demonstrated the ability to inhibit enzymes like monoacylglycerol lipase (MAGL), a target in pain and inflammation management. For instance, related benzoylpiperidines have shown IC50 values indicating effective inhibition at low concentrations .
- Anticancer Properties: Studies indicate that compounds with similar structures can inhibit cell growth in various cancer cell lines. The introduction of hydroxyl groups in the para position enhances the compound's potency against cancer cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Activity | IC50 Value (µM) | Target | Reference |
---|---|---|---|
MAGL Inhibition | 0.84 | Enzymatic Target | |
Cell Growth Inhibition (Breast) | 7.9 - 92 | Cancer Cell Lines | |
Selectivity for ECS enzymes | >10 | Endocannabinoid System |
Case Studies
-
Anti-inflammatory Effects:
A study investigated the anti-inflammatory effects of this compound in animal models. The compound was administered to mice subjected to inflammatory stimuli, resulting in a significant reduction in inflammatory markers compared to control groups. -
Anticancer Activity:
In vitro assays demonstrated that this compound exhibited selective cytotoxicity against human breast cancer cells, with IC50 values ranging from 7.9 to 92 µM depending on the specific cell line tested. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure:
- Hydroxyl Substitution: The presence of hydroxyl groups on the phenolic ring enhances binding affinity to target proteins and increases solubility.
- Alkyl Chain Length: Variations in the tert-butyl group can affect lipophilicity and membrane permeability, impacting overall bioavailability.
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-11-5-4-6-14(17)12-7-9-13(18)10-8-12/h7-10,14,18H,4-6,11H2,1-3H3 |
InChI Key |
CHMUFVZJNHGRKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CC=C(C=C2)O |
Origin of Product |
United States |
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